Nickel;sulfuric acid;hydrate

Thermal Analysis Material Science Catalyst Activation

Nickel sulfate hydrate (CAS 15244-37-8) is the industry-standard Ni²⁺ source for electroplating, battery cathode synthesis, and catalyst preparation. Generic substitution with chloride or nitrate salts introduces corrosion risks and catalytic selectivity shifts that compromise process reproducibility. • Electroplating: The non-corrosive sulfate anion enables Watts nickel plating baths achieving current efficiencies exceeding 95%. • Thermal Stability: Anhydrous salt decomposition at 810°C (vs. 740°C for NiCl₂) ensures precursor integrity during catalyst calcination. • Battery Grade: Economically viable Ni²⁺ precursor for NMC cathode materials, balancing cost and electrochemical performance at commercial scale.

Molecular Formula H4NiO5S
Molecular Weight 174.79 g/mol
CAS No. 15244-37-8
Cat. No. B092117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel;sulfuric acid;hydrate
CAS15244-37-8
Synonymsnickel sulfate
nickel sulfate heptahydrate
nickel sulfate hexahydrate
nickel sulfate hexahydrate-(2)H-labeled cpd
nickel sulfate hydrate
nickel sulfate monohydrate
Molecular FormulaH4NiO5S
Molecular Weight174.79 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[Ni+2]
InChIInChI=1S/Ni.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2
InChIKeyGRPFKFKIOCEWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.3 to 27.7 % weight % at 68 °F (NTP, 1992)
VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/
29.3 G/100 CC WATER @ 0 °C
83.7 G/100 CC WATER @ 100 °C
INSOL IN ALCOHOL, ETHER, ACETONE
0.11% WT IN METHANOL @ 35 °C
For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble)

Nickel;sulfuric acid;hydrate (CAS 15244-37-8): Product Profile and Procurement Baseline


Nickel;sulfuric acid;hydrate (CAS 15244-37-8), commonly known as nickel(II) sulfate hydrate, is an inorganic salt existing as a blue to emerald-green crystalline solid [1]. It is characterized by a density of 2.07 g/cm³ (hexahydrate form) and exhibits high water solubility (29.3 g/100 cc at 0°C; 83.7 g/100 cc at 100°C) , while being practically insoluble in alcohol, ether, and acetone [2]. The compound serves as a principal source of Ni²⁺ ions for diverse industrial applications, including electroplating, battery cathode material synthesis, and catalysis .

Critical Variability in Nickel Salt Hydrates: Why Nickel;sulfuric acid;hydrate (CAS 15244-37-8) Cannot Be Arbitrarily Substituted


Despite the common Ni²⁺ ion, nickel salt hydrates exhibit profound differences in thermal stability, solubility in non-aqueous media, and anionic interference effects that critically impact downstream performance [1]. For instance, nickel chloride and nitrate offer higher aqueous solubility but introduce chloride or nitrate counterions that can accelerate corrosion in electroplating or alter catalytic selectivity [2]. Conversely, nickel acetate or sulfamate may provide specific processing advantages but at significantly higher procurement costs. The specific hydration state and anion of Nickel;sulfuric acid;hydrate dictate its unique behavior in thermal processing, electrochemical deposition, and catalytic reactions, making generic substitution a high-risk variable for process reproducibility and material performance [3]. The following evidence quantifies these exact differentiations.

Quantitative Performance Benchmarks for Nickel;sulfuric acid;hydrate (CAS 15244-37-8) vs. Key Comparators


Thermal Stability: Dehydration and Decomposition Profile of Nickel Sulfate Hydrate vs. Nickel Chloride Hydrate

Nickel sulfate hydrate (NiSO4·6H2O) exhibits a multi-stage dehydration, losing five water molecules at ~100°C and the final water molecule at ~103°C, forming anhydrous NiSO4 at ~280°C [1]. Its anhydrous form decomposes at 810°C, which is 70°C higher than the decomposition temperature of anhydrous nickel chloride (NiCl2), which decomposes at 740°C [2]. This higher thermal stability of the sulfate salt allows for broader processing windows in high-temperature applications, such as catalyst calcination or ceramic manufacturing, without premature decomposition.

Thermal Analysis Material Science Catalyst Activation

Solubility Profile: Aqueous Solubility of Nickel Sulfate Hydrate Compared to Nickel Nitrate and Nickel Chloride

While nickel sulfate hydrate is highly soluble in water (29.3 g/100 cc at 0°C; 83.7 g/100 cc at 100°C) , its solubility in saline solution is lower than that of nickel nitrate and nickel chloride [1]. Specifically, the solubility order in saline is Ni(NO3)2 > NiCl2 > NiSO4 [2]. This differential solubility can be exploited for selective precipitation or for applications where a more controlled, slower release of Ni²⁺ is desired. Furthermore, nickel sulfate hydrate's insolubility in common organic solvents (alcohol, ether, acetone) [3] makes it uniquely suitable for biphasic reactions or formulations where the nickel source must remain exclusively in the aqueous phase.

Solubility Formulation Electrolyte Preparation

Catalytic Performance: Selectivity and Stability in Hydrodechlorination Reactions

In the hydrodechlorination of 1,1,2-trichloroethane (TCE), a Ni/Al2O3 catalyst prepared from a nickel sulfate hydrate precursor (Ni-S) exhibited the lowest initial activity (due to sulfur hindrance) but showed the highest long-term stability and highest vinyl chloride monomer (VCM) yield over time [1]. In contrast, a catalyst prepared from nickel nitrate (Ni-N) showed high initial conversion but drastically deactivated due to HCl interaction, while the catalyst from nickel chloride (Ni-Cl) showed intermediate behavior [2]. The sulfur species retained from the sulfate precursor in the Ni-S catalyst prevented strong interaction between HCl and metallic nickel, thus mitigating deactivation and leading to superior long-term performance.

Catalysis Hydrodechlorination Selectivity

Electrochemical Performance: Impedance and Capacity Retention in Li-ion Battery Cathodes

In the synthesis of spinel LiMn2−xNixO4 cathode materials, the choice of nickel precursor significantly impacts electrochemical performance. Samples prepared using nickel sulfate hexahydrate (NiSO4·6H2O) exhibited a higher impedance (~431.8 Ω) and lower electrical conductivity (330.7 Ω) compared to those made with nickel nitrate hexahydrate (impedance ~294.7 Ω, conductivity 225.4 Ω) [1]. Critically, the capacity retention for LiMn1.9Ni0.1O4 prepared with nickel sulfate was 92% of its initial capacity, compared to 145% for the nitrate-derived spinel [2]. While nitrate salts yield higher performance in this specific application, these data precisely define the performance delta and allow informed selection based on whether maximizing performance or utilizing a more cost-effective sulfate route is prioritized.

Battery Materials Electrochemistry Cathode Synthesis

Optimal Application Scenarios for Nickel;sulfuric acid;hydrate (CAS 15244-37-8) Based on Quantified Differentiation


Industrial Electroplating: Watts Nickel Bath Formulation

The combination of high aqueous solubility (29.3-83.7 g/100 cc) , its non-corrosive sulfate counterion (compared to chloride), and its cost-effectiveness make nickel sulfate hydrate the primary nickel salt in Watts nickel plating baths, which achieve current efficiencies exceeding 95% [1]. This is the industry-standard process for applying corrosion-resistant and decorative nickel coatings to steel, aluminum, and plastics.

Catalyst Precursor for High-Temperature and Long-Run Reactions

Owing to its superior thermal stability (anhydrous salt decomposes at 810°C vs. 740°C for NiCl2) [2] and the unique ability of residual sulfur to mitigate catalyst deactivation in hydrodechlorination reactions [3], nickel sulfate hydrate is the preferred precursor for synthesizing nickel catalysts intended for extended operation in harsh or acidic environments where chloride or nitrate precursors would lead to rapid performance degradation.

Synthesis of Nickel-Based Battery Materials: A Cost-Performance Trade-Off

In the large-scale production of lithium-ion battery cathode materials like NMC (Nickel Manganese Cobalt), nickel sulfate hydrate is the primary nickel source due to its lower cost and adequate performance. While electrochemical data show that nitrate precursors yield lower impedance and higher capacity retention [4], the significant cost advantage of sulfate hydrate makes it the economically viable choice for commercial battery manufacturing, where it meets performance specifications at a competitive price point.

Quote Request

Request a Quote for Nickel;sulfuric acid;hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.